molecular formula C13H16ClNO4 B13554915 Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate

Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B13554915
M. Wt: 285.72 g/mol
InChI Key: ZENPSJHZDUGLDC-UHFFFAOYSA-N
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Description

Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate is a pyrrole-derived compound featuring a methyl propanoate backbone substituted with acetyl, chloroacetyl, and methyl groups at specific positions on the pyrrole ring. Pyrrole derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in heterocyclic synthesis.

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C13H16ClNO4/c1-7-12(8(2)16)9(4-5-11(18)19-3)13(15-7)10(17)6-14/h15H,4-6H2,1-3H3

InChI Key

ZENPSJHZDUGLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)CCl)CCC(=O)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Functional Groups: The acetyl and chloroacetyl groups can be introduced through acylation reactions using acetic anhydride and chloroacetyl chloride, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the nucleophile used but may include amides, ethers, or thioethers.

Scientific Research Applications

Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include:

Compound Name Key Substituents Synthesis Highlights Key Differences vs. Target Compound References
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran backbone, cyano, phenyl, ester groups Reflux with ethyl cyanoacetate, triethylamine Pyran vs. pyrrole core; lacks chloroacetyl
Methyl 3-[2-[[4-acetyl-5-...dicyanoethenyl...]propanoate Dicyanoethenyl, methoxypropanoate, pyrrole rings Multi-step cyclization/functionalization Dicyanoethenyl vs. chloroacetyl substituents
3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid Formyl, methyl, propanoic acid Column chromatography (ethyl acetate/hexane) Formyl vs. acetyl; carboxylic acid vs. ester

Key Observations :

Core Heterocycle : Unlike pyran or pyrazole derivatives (e.g., compound 11b ), the target compound’s pyrrole core enhances aromatic stability and facilitates electrophilic substitution.

Substituent Effects: The chloroacetyl group in the target compound increases electrophilicity compared to cyano (11b ) or dicyanoethenyl groups (), favoring nucleophilic attack. Methyl propanoate vs. carboxylic acid (e.g., 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid ) impacts solubility and bioavailability; esters are typically more lipophilic.

Synthetic Routes :

  • Diazomethane and triethylamine are common in pyrrole functionalization (e.g., ), but the target compound’s synthesis likely requires precise control to avoid over-reaction of the chloroacetyl group.
  • Multi-step protocols (e.g., ) contrast with simpler reflux methods (e.g., ), highlighting the complexity of introducing multiple electron-withdrawing groups.

Challenges in Characterization
  • Crystallography: While SHELX programs are widely used for small-molecule refinement (), the target compound’s conformational flexibility (due to propanoate and chloroacetyl groups) may complicate crystallographic analysis.

Q & A

Q. What synthetic routes are recommended for preparing Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate, and how can purification be optimized?

  • Methodological Answer : Synthesis of pyrrole derivatives often involves multi-step condensation and functionalization. For example, diazomethane and triethylamine in dichloromethane at low temperatures (-20°C to -15°C) can facilitate acetyl and chloroacetyl group introductions . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol or methanol is effective for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving stereochemistry and confirming substituent positions, as demonstrated in studies of structurally similar pyrrole derivatives . Complementary techniques include:
  • NMR : For tracking proton environments (e.g., methyl, acetyl, and chloroacetyl groups).
  • FTIR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and chloroacetyl C-Cl vibrations (600-800 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.

Q. How can researchers assess the stability of the chloroacetyl group under varying reaction conditions?

  • Methodological Answer : Conduct controlled kinetic studies under different pH, temperature, and solvent conditions. Monitor degradation products via HPLC or LC-MS. For example, refluxing in xylene with chloranil (a dehydrogenation agent) can reveal stability in oxidative environments .

Advanced Research Questions

Q. How can contradictory data on nucleophilic substitution reactivity at the chloroacetyl moiety be resolved?

  • Methodological Answer :
  • Comparative kinetic analysis : Use nucleophiles (e.g., amines, thiols) under standardized conditions (solvent, temperature) to measure reaction rates.
  • Computational modeling : Density Functional Theory (DFT) can predict transition states and explain steric/electronic effects from the pyrrole ring .
  • Byproduct identification : Employ GC-MS or NMR to detect intermediates, such as thiazolidinone derivatives formed via cyclization .

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies :
  • Phase 1 (Lab) : Determine hydrolysis rates, photodegradation, and soil sorption using OECD guidelines.
  • Phase 2 (Microcosm) : Simulate real-world ecosystems to assess bioaccumulation in model organisms (e.g., Daphnia, algae).
  • Phase 3 (Field) : Deploy in controlled agricultural or aquatic systems with LC-MS monitoring for degradation products.

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to identify optimal yields. For example, triethylamine in 1,4-dioxane under reflux reduces side reactions in analogous syntheses .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak product concentration.
  • Byproduct recycling : Reprocess mother liquors via acid-base extraction to recover unreacted intermediates .

Q. What strategies are effective for functionalizing the pyrrole ring to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electrophilic substitution : Introduce substituents (e.g., nitro, sulfonyl) at the 2- or 5-positions using directed metalation or Friedel-Crafts approaches .
  • Cross-coupling : Suzuki-Miyaura or Sonogashira reactions can append aryl/alkyne groups for SAR studies.
  • Biological assays : Test derivatives for activity in enzyme inhibition or receptor-binding assays to correlate substituent effects with function .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Methodological Answer :
  • Purity verification : Re-crystallize the compound and compare with literature values. Impurities (e.g., residual solvents) can skew melting points .
  • Standardized protocols : Reproduce spectral acquisitions using identical instrumentation settings (e.g., NMR solvent, crystallography resolution).
  • Collaborative validation : Share samples with independent labs to confirm reproducibility .

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